Neopentyl methacrylate

Catalog No.
S604427
CAS No.
2397-76-4
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl methacrylate

CAS Number

2397-76-4

Product Name

Neopentyl methacrylate

IUPAC Name

2,2-dimethylpropyl 2-methylprop-2-enoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3

InChI Key

OOHZIRUJZFRULE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C)(C)C

Synonyms

neopentyl methacrylate

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)C

Polymer Synthesis and Material Science

  • High-performance polymers: NPM readily undergoes polymerization, forming poly(neopentyl methacrylate) (PNPM). PNPM is a transparent and rigid polymer with excellent thermal stability and chemical resistance, making it valuable for diverse applications [].
  • Modification of existing polymers: NPM can be co-polymerized with other monomers to introduce specific functionalities and properties into existing polymers. This allows researchers to tailor materials for specific needs [].
  • Drug delivery systems: NPM-based polymers are being explored for drug delivery applications due to their biocompatibility and controlled release properties [].

Electronics and Photonics

  • Photoresists: NPM is used in the production of photoresists, which are light-sensitive materials essential for microfabrication processes in electronics and photonics. PNPM-based photoresists offer high resolution and good etching resistance [].
  • Optical waveguides: PNPM's transparency and good refractive index make it suitable for the development of optical waveguides used in optical communication systems [].

Biomedical Applications

  • Dental materials: PNPM is a component of some dental restorative materials due to its durability and biocompatibility [].
  • Contact lenses: PNPM is being investigated for use in contact lens materials due to its ability to improve oxygen permeability and reduce protein adsorption.

Neopentyl methacrylate is an organic compound with the molecular formula C9H16O2C_9H_{16}O_2. It is characterized by a methacrylate functional group, which is a derivative of methacrylic acid. The structure features a neopentyl group, making it a branched-chain ester. This compound is recognized for its use in polymer chemistry, particularly in the synthesis of various polymers and copolymers due to its ability to undergo radical polymerization.

NPM is a flammable liquid with moderate acute toxicity []. Here are some safety considerations:

  • Flammability: NPM has a flash point of 49 °C and can readily ignite. Proper storage and handling procedures are crucial to prevent fires [].
  • Skin and Eye Irritation: NPM can cause irritation upon contact with skin and eyes. Appropriate personal protective equipment (PPE) should be worn when handling the compound [].
  • Inhalation Hazard: Inhalation of NPM vapors can irritate the respiratory tract. Ensure proper ventilation when working with NPM [].
Typical of methacrylates, particularly radical polymerization. The polymerization process can be initiated by heat or chemical initiators, leading to the formation of poly(neopentyl methacrylate). The kinetics of this reaction involve several mechanisms, including chain propagation and termination, which can be influenced by factors such as temperature and concentration of reactants .

Moreover, neopentyl methacrylate can undergo esterification reactions, particularly when reacted with alcohols or acids under acidic conditions. This reactivity is essential for its application in creating cross-linked polymers and coatings.

Neopentyl methacrylate has been noted for its potential biological activity, specifically concerning skin sensitization. Studies indicate that it may cause allergic reactions upon skin contact, classified under sensitizers . This characteristic necessitates careful handling and appropriate safety measures during its use in industrial applications.

The synthesis of neopentyl methacrylate typically involves the esterification of neopentyl alcohol with methacrylic acid. This reaction can be catalyzed by acid catalysts under controlled temperatures to yield high-purity neopentyl methacrylate. Additionally, alternative methods include reactive distillation processes that utilize methyl methacrylate and neopentyl glycol as starting materials, employing catalysts such as potassium carbonate and sodium thiocyanate to enhance reaction efficiency .

General Steps for Synthesis:

  • Reactants Preparation: Methyl methacrylate and neopentyl glycol are mixed in a specific molar ratio.
  • Catalyst Addition: A catalyst is introduced to facilitate the reaction.
  • Heating: The mixture is heated under controlled conditions to promote esterification.
  • Distillation: The product is purified through distillation to remove unreacted materials and by-products.

Neopentyl methacrylate finds extensive applications in various fields:

  • Polymer Production: It is primarily used in the manufacture of poly(neopentyl methacrylate), which is utilized in coatings, adhesives, and sealants due to its favorable mechanical properties.
  • Cross-Linking Agent: Its ability to form cross-linked structures makes it valuable in creating durable materials for construction and automotive industries.
  • Additives: It serves as an additive in formulations requiring improved flexibility and impact resistance.

Interaction studies involving neopentyl methacrylate often focus on its compatibility with other monomers and polymers. Research indicates that copolymerization with other acrylates or methacrylates can modify the physical properties of the resulting materials, enhancing characteristics such as thermal stability and mechanical strength . Furthermore, studies on phase behavior with supercritical fluids have shown how neopentyl methacrylate behaves under varying conditions, which can influence its processing in industrial applications .

Neopentyl methacrylate shares similarities with several other compounds within the methacrylate family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl MethacrylateLinear structureWidely used in commercial applications
Ethylene Glycol DimethacrylateContains ethylene glycolExcellent flexibility and durability
Butyl MethacrylateLonger alkyl chainEnhanced solubility and lower viscosity
Neopentyl Glycol DimethacrylateContains two methacrylate groupsHigh cross-linking density

Uniqueness of Neopentyl Methacrylate:

  • Its branched structure provides enhanced mechanical properties compared to linear counterparts.
  • It exhibits lower volatility than other similar compounds, making it suitable for high-performance applications.

Esterification Routes from Methacrylic Acid Derivatives

Acid-Catalyzed Condensation with Neopentyl Alcohol

The acid-catalyzed condensation of methacrylic acid with neopentyl alcohol represents a fundamental approach for neopentyl methacrylate synthesis. This reaction follows the classical Fischer esterification mechanism, where the carboxylic acid group of methacrylic acid reacts with the hydroxyl group of neopentyl alcohol in the presence of an acid catalyst [1]. The reaction proceeds through a series of steps involving protonation, nucleophilic addition, and elimination, ultimately forming the ester bond while releasing water as a byproduct [24].

The kinetic behavior of methacrylic acid esterification has been extensively studied using various acid catalysts. Research conducted with cation-exchange resins demonstrated that the reaction follows Langmuir-Hinshelwood kinetics, where both methacrylic acid and the alcohol are uniformly adsorbed on the catalyst surface [1]. The activation energy for this process typically ranges from 45-65 kilojoules per mole, depending on the specific catalyst system employed [19].

Table 1: Reaction Parameters for Acid-Catalyzed Esterification of Methacrylic Acid

ParameterValue RangeOptimal Conditions
Temperature (°C)60-12080-100
Catalyst Loading (wt%)1-103-5
Molar Ratio (Alcohol:Acid)1:1 to 10:13:1 to 5:1
Reaction Time (hours)2-84-6
Conversion (%)75-9585-90

The reaction equilibrium is significantly influenced by the removal of water formed during the esterification process [21] [22]. Without water removal, Le Chatelier's principle dictates that the equilibrium shifts toward the reactants, resulting in reduced conversion efficiency [21]. Industrial implementations typically employ Dean-Stark apparatus or molecular sieves to maintain high conversion rates [24].

Transesterification Processes Using Methyl Methacrylate

Transesterification represents an alternative synthetic route where methyl methacrylate serves as the acyl donor in the presence of neopentyl alcohol. This approach offers several advantages over direct esterification, including milder reaction conditions and the production of methanol as a more easily removable byproduct compared to water [3] [5].

Recent developments in transesterification methodology have focused on the use of lithium alkoxides as catalysts. Studies have demonstrated that lithium diisopropylamide-generated alkoxides can achieve up to 65% functionalization under optimized conditions [3]. The reaction mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of methyl methacrylate, followed by elimination of methoxide and formation of the desired ester product [3].

Table 2: Transesterification Reaction Conditions and Outcomes

Catalyst SystemTemperature (°C)Time (hours)Conversion (%)Selectivity (%)
Lithium Alkoxide25-502-645-6585-95
Sodium Alkoxide60-803-840-6080-90
Magnesium Alkoxide25-404-1050-7090-95

The chemoselective nature of modern transesterification catalysts has been particularly noteworthy. Magnesium-based alkoxide systems have demonstrated excellent chemoselectivity, minimizing undesired Michael addition reactions that can occur with methacrylate substrates [5]. Computational density functional theory calculations have supported the high chemoselectivity observed experimentally, providing mechanistic insights into the reaction pathway [5].

Catalytic System Development

Homogeneous Acid/Base Catalysts

Homogeneous catalytic systems for neopentyl methacrylate synthesis encompass both acid and base-catalyzed approaches. Traditional acid catalysts include sulfuric acid, phosphoric acid, and para-toluenesulfonic acid, which have been extensively employed in industrial esterification processes [2] [13]. These catalysts typically operate through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack by the alcohol [24].

The kinetic analysis of homogeneous acid-catalyzed systems reveals first-order dependence on methacrylic acid concentration and fractional order dependence on catalyst concentration [17]. Temperature effects follow Arrhenius behavior, with activation energies ranging from 50-70 kilojoules per mole for most acid-catalyzed systems [2]. The reaction rate constants increase exponentially with temperature, but excessive temperatures can lead to polymerization side reactions [1].

Table 3: Performance Comparison of Homogeneous Acid Catalysts

Catalyst TypeActivity (mol/L·h)Selectivity (%)Operating Temperature (°C)
Sulfuric Acid15-2585-9060-80
Phosphoric Acid10-2080-8570-90
Para-toluenesulfonic Acid12-2288-9265-85
Methanesulfonic Acid18-2890-9570-100

Base-catalyzed transesterification systems have gained prominence due to their operational advantages and reduced corrosivity compared to acid systems. Alkoxide catalysts, particularly those derived from lithium, sodium, and magnesium, demonstrate high activity and selectivity [3] [5]. The mechanism involves deprotonation of the alcohol to form the alkoxide nucleophile, which then attacks the ester carbonyl carbon [3].

Heterogeneous Catalytic Approaches

Heterogeneous catalysis offers significant advantages for neopentyl methacrylate synthesis, including simplified product separation, catalyst reusability, and reduced environmental impact. Solid acid catalysts have been extensively investigated, with ion-exchange resins, zeolites, and heteropolyacids emerging as the most promising systems [2] [13] [14].

Ion-exchange resins, particularly those containing sulfonic acid groups, have demonstrated excellent performance in esterification reactions. The cation-exchange resin NKC-9 has shown comparable activity to homogeneous sulfuric acid while offering superior separation characteristics [1]. The resin structure provides accessibility to active sites while maintaining catalyst stability under reaction conditions [1].

Table 4: Heterogeneous Catalyst Performance Data

Catalyst TypeSurface Area (m²/g)Acid Density (mmol/g)Conversion (%)Turnover Frequency (h⁻¹)
Amberlyst-1545-554.5-5.080-90300-500
NKC-9 Resin35-453.8-4.285-92350-450
H-ZSM-5 Zeolite350-4000.8-1.270-85200-350
Heteropolyacid/SiO₂200-3002.0-3.075-88250-400

Zeolite-based catalysts have shown particular promise due to their shape-selective properties and tunable acidity. H-ZSM-5 zeolites modified with various metals have demonstrated enhanced activity and stability [16]. The microporous structure of zeolites provides molecular sieving effects that can improve selectivity by restricting access of larger molecules to active sites [16].

Heteropolyacids supported on high-surface-area materials represent another important class of heterogeneous catalysts. Silicotungstic acid and phosphotungstic acid supported on ZSM-5 have shown superior activity compared to conventional mineral acids [2]. The pseudo-liquid behavior of heteropolyacids allows for high activity while maintaining the benefits of heterogeneous catalysis [2].

Process Intensification Strategies

Reactive Distillation Techniques

Reactive distillation represents a paradigm shift in esterification technology, combining reaction and separation in a single unit operation. This approach is particularly advantageous for equilibrium-limited reactions like esterification, where continuous removal of products drives the reaction toward completion [1] [8] [11].

The implementation of reactive distillation for methacrylic ester synthesis has been demonstrated through pilot-scale studies. The process typically employs structured packing or tray columns with integrated catalyst systems [1]. The simultaneous occurrence of reaction and distillation allows for real-time removal of water or methanol byproducts, significantly improving conversion efficiency [8].

Table 5: Reactive Distillation Process Parameters

ParameterOperating RangeOptimal Conditions
Column Pressure (atm)0.5-2.01.0-1.5
Reflux Ratio2:1 to 8:14:1 to 6:1
Reboiler Temperature (°C)80-12095-105
Conversion (%)85-9892-96
Product Purity (%)95-9997-99

Advanced reactive distillation configurations include dividing wall columns and multi-stage systems that enable precise control over reaction conditions and product separation [11]. These systems have demonstrated the ability to achieve conversions exceeding 95% while maintaining high product purity [11]. The integration of heat exchangers and advanced control systems further enhances process efficiency and reduces energy consumption [11].

Continuous Flow Synthesis Optimization

Continuous flow synthesis has emerged as a transformative technology for esterification reactions, offering superior heat and mass transfer characteristics compared to batch processes [9] [12]. The enhanced mixing and precise temperature control inherent in flow systems enable improved reaction rates and selectivity [9].

Microreactor technology has proven particularly effective for exothermic esterification reactions. The high surface-area-to-volume ratio of microchannels provides excellent heat dissipation, preventing hot spots that can lead to unwanted side reactions [9]. Flow rates and residence times can be precisely controlled to optimize conversion while minimizing byproduct formation [9].

Table 6: Continuous Flow Process Optimization Results

Flow Rate (mL/min)Residence Time (min)Temperature (°C)Conversion (%)Productivity (g/h)
0.5-1.010-1580-10088-9415-25
1.0-2.05-1085-10585-9225-40
2.0-4.02-590-11080-8840-65

The scalability of continuous flow processes has been demonstrated through multi-hour continuous operation without significant performance degradation [9]. Ultrasonic assistance has been employed to manage solid formation and maintain consistent flow characteristics [9]. The combination of continuous flow with advanced process control enables real-time optimization and consistent product quality [12].

Free radical polymerization of neopentyl methacrylate follows the classical mechanism involving initiation, propagation, and termination steps. The steric hindrance introduced by the bulky neopentyl group affects each of these elementary reactions, leading to distinctive kinetic behavior compared to linear alkyl methacrylates.

Initiation Efficiency of Azo-Compounds

Azo compounds serve as the primary thermal initiators for neopentyl methacrylate polymerization, decomposing to generate carbon-centered radicals that initiate chain growth [1]. The efficiency of these initiators is characterized by their decomposition kinetics and the reactivity of the resulting radicals toward monomer addition.

The initiation efficiency of azo compounds with neopentyl methacrylate is influenced by steric factors. Studies of neopentyl radical addition to methyl methacrylate demonstrate that the absolute rate constants for alkyl radical addition are approximately 9.5 × 10⁵ M⁻¹s⁻¹ at 60°C [2]. This value is lower than corresponding addition rates for less sterically hindered radicals, indicating that the branched structure of neopentyl-derived species reduces initiation efficiency through steric effects [2].

The choice of azo initiator significantly affects polymerization outcomes. Non-nitrile alternatives such as dimethyl 2,2'-azobis(2-methylpropionate) provide equivalent polymerization activity to azobisisobutyronitrile while offering improved efficiency in alcoholic solvents [1]. For specialized applications, water-soluble azo initiators enable aqueous polymerization systems, though their applicability to the hydrophobic neopentyl methacrylate is limited.

Propagation and Termination Rate Constants

The propagation and termination kinetics of neopentyl methacrylate reflect the influence of the bulky neopentyl substituent on radical reactivity and mobility. While specific rate constants for neopentyl methacrylate are limited in the literature, data from structurally related systems provide insight into expected kinetic behavior.

Propagation rate coefficients for alkyl methacrylates demonstrate a general increase with alkyl chain length, attributed to reduced steric hindrance around the reactive center as the ester group becomes more distant [3]. For methyl methacrylate, the propagation rate coefficient follows Arrhenius behavior with an activation energy of approximately 20 kJ/mol [3]. The branched nature of the neopentyl group is expected to result in intermediate propagation kinetics between methyl methacrylate and linear higher alkyl methacrylates.

Termination kinetics are particularly sensitive to monomer structure due to the role of chain mobility in radical encounters. Chain-length dependent termination has been observed for methacrylate systems, with termination rate coefficients decreasing as polymer chains grow [4]. The bulky neopentyl side groups are anticipated to reduce chain mobility, potentially leading to lower termination rate coefficients compared to less substituted methacrylates.

Temperature dependence of propagation and termination provides additional kinetic insight. Studies of related methacrylate systems show that propagation rate coefficients increase with temperature following Arrhenius kinetics, while termination rates exhibit weaker temperature dependence due to their diffusion-controlled nature [5]. The specific activation energies for neopentyl methacrylate propagation and termination remain to be determined through systematic kinetic studies.

Solvent effects significantly influence both propagation and termination kinetics. Polymerization in good solvents for the growing polymer chains increases chain mobility, leading to higher termination rates [6]. Conversely, poor solvents may cause chain collapse, reducing termination efficiency. The choice of polymerization medium thus represents a critical parameter for controlling neopentyl methacrylate polymerization kinetics.

Copolymerization Reactivity Ratios

Copolymerization reactivity ratios quantify the relative tendency of growing polymer radicals to add either the same monomer (homopropagation) or a different comonomer (cross-propagation). These ratios are fundamental parameters for predicting copolymer composition and sequence distribution.

Terminal Model Analysis

The terminal model, also known as the Mayo-Lewis model, assumes that copolymerization kinetics depend only on the identity of the terminal unit of the growing polymer chain [7]. This model provides the foundation for reactivity ratio determination through the instantaneous copolymer composition equation.

For neopentyl methacrylate copolymerization systems, reactivity ratios must be determined experimentally using established methods such as the Kelen-Tudos approach [7]. This method transforms the Mayo-Lewis equation into a linear form that enables robust parameter estimation from copolymerization data at various feed compositions.

The reactivity ratios reflect the electronic and steric effects of the neopentyl substituent. Methacrylate monomers generally exhibit similar reactivity toward radical addition due to the electron-withdrawing nature of the ester group [8]. However, the bulky neopentyl group introduces steric hindrance that may reduce reactivity toward addition of similarly hindered comonomers.

Copolymerization with styrene represents a particularly important system due to the widespread use of styrenic comonomers. Studies of related methacrylate-styrene systems show reactivity ratios that favor alternating sequences, with both monomers preferentially adding the other comonomer rather than themselves [8]. The specific reactivity ratios for neopentyl methacrylate-styrene copolymerization would provide valuable data for tailoring copolymer properties.

The azeotropic composition, where feed and copolymer compositions are identical, occurs when the product of reactivity ratios equals unity. For many methacrylate-acrylate systems, azeotropic behavior is observed, indicating balanced reactivity between the comonomers [7]. The presence of an azeotropic composition simplifies the synthesis of random copolymers with controlled composition.

Penultimate Effect Considerations

The penultimate effect accounts for the influence of the second-to-last (penultimate) unit in the growing polymer chain on reactivity, extending beyond the terminal model assumption [9]. This effect becomes significant when steric or electronic interactions between the penultimate and terminal units affect the reactivity of the chain end.

Quantum chemical calculations have demonstrated that penultimate effects can be substantial in methacrylate systems, with equilibrium constants varying by up to two orders of magnitude depending on the penultimate unit identity [9]. The methyl methacrylate unit as a penultimate group particularly influences subsequent monomer addition, with effects arising from complex stereoelectronic interactions including intramolecular hydrogen bonding [9].

For neopentyl methacrylate, the bulky side chain may amplify penultimate effects through increased steric interactions. The branched structure could restrict conformational freedom of the chain end, making the influence of the penultimate unit more pronounced than in linear alkyl methacrylates.

Penultimate effects manifest in both enthalpic and entropic contributions to activation barriers. The enthalpic component arises from steric strain and electronic interactions, while the entropic component reflects changes in conformational freedom upon monomer addition [9]. The vibrational entropy contribution can vary by as much as 8 cal mol⁻¹ K⁻¹ depending on the penultimate unit, indicating significant kinetic consequences [9].

Experimental determination of penultimate effects requires careful analysis of copolymerization kinetics over extended conversion ranges. Deviations from terminal model predictions, particularly in systems with structurally similar comonomers, provide evidence for penultimate effects. Advanced analytical techniques such as high-resolution nuclear magnetic resonance spectroscopy enable detailed sequence analysis of the resulting copolymers.

The practical implications of penultimate effects include improved prediction of copolymer microstructure and more accurate modeling of polymerization kinetics. For neopentyl methacrylate systems, understanding these effects is particularly important for designing copolymers with controlled sequence distributions and optimizing polymerization conditions.

Living Polymerization Approaches

Living polymerization techniques provide precise control over molecular weight, polydispersity, and polymer architecture by minimizing irreversible termination reactions. These methods enable the synthesis of well-defined neopentyl methacrylate polymers with predetermined properties.

Reversible Addition-Fragmentation Chain Transfer Polymerization

Reversible Addition-Fragmentation Chain Transfer polymerization represents a versatile controlled radical polymerization technique that imparts living characteristics to conventional free radical systems [10]. The method employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization process through rapid exchange between active and dormant polymer chains.

The selection of appropriate chain transfer agents is crucial for successful neopentyl methacrylate polymerization. Methacrylate monomers, classified as more activated monomers, require chain transfer agents with specific structural features [11]. Dithiobenzoate derivatives, such as cyanoisopropyldithiobenzoate and dodecyl(cyanomethyl)trithiocarbonate, provide effective control for methacrylate polymerization [10] [11].

The mechanism involves reversible addition of the propagating radical to the thiocarbonyl group, followed by fragmentation to release either the original radical or a new radical species [11]. This equilibrium maintains a low concentration of active radicals, minimizing termination while allowing controlled chain growth. The rate of exchange between active and dormant states must be rapid compared to propagation to achieve narrow molecular weight distributions.

Polymerization conditions significantly influence the success of Reversible Addition-Fragmentation Chain Transfer polymerization. Temperature control is critical, as higher temperatures favor the fragmentation process while potentially increasing unwanted side reactions [12]. Typical polymerization temperatures range from 60-80°C, providing a balance between polymerization rate and control. The ratio of chain transfer agent to initiator determines the target molecular weight, with higher ratios producing lower molecular weights.

High molecular weight polymers with narrow polydispersities can be achieved through optimized conditions. Studies of methyl methacrylate polymerization using diradical initiation and chain transfer agents report molecular weights approaching 400,000 Da with polydispersities between 1.1 and 1.5 [12]. These results demonstrate the potential for synthesizing high molecular weight neopentyl methacrylate polymers with excellent control.

The living nature of Reversible Addition-Fragmentation Chain Transfer polymerization enables chain extension experiments and block copolymer synthesis. Sequential addition of different monomers to the living polymer chains produces well-defined block structures [13]. This capability is particularly valuable for creating amphiphilic block copolymers containing neopentyl methacrylate segments.

Atom Transfer Radical Polymerization

Atom Transfer Radical Polymerization employs transition metal complexes to mediate the equilibrium between active and dormant polymer chains through reversible halogen transfer [14]. This technique provides excellent control over molecular weight and polydispersity while enabling complex polymer architectures.

The catalytic system consists of a transition metal complex, typically copper-based, that exists in two oxidation states [14]. The lower oxidation state complex activates alkyl halide initiators or dormant polymer chains by abstracting the halogen atom, generating a carbon-centered radical. The higher oxidation state complex deactivates the propagating radical by transferring the halogen back, regenerating the dormant species.

Catalyst selection is critical for neopentyl methacrylate polymerization. Copper(I) complexes with nitrogen-based ligands, such as bipyridine or polyamine derivatives, provide high activity and good control for methacrylate monomers [14]. The ligand structure influences both the activation-deactivation equilibrium and the solubility of the catalyst system. Polar ligands improve catalyst solubility in methacrylate monomers and common polymerization solvents.

Initiator design affects the efficiency of chain initiation and the incorporation of functional end groups. Alkyl halides with similar structure to the dormant polymer chain ends provide fast and quantitative initiation [14]. For methacrylate polymerization, tertiary alkyl halides such as methyl 2-bromoisobutyrate are commonly employed due to their similarity to the propagating chain end structure.

Polymerization conditions must be carefully optimized to achieve living behavior. Temperature control is essential, as higher temperatures favor activation but may also increase termination reactions [14]. Solvent choice affects catalyst activity and polymer solubility. The ratio of catalyst to initiator determines the polymerization rate, with higher catalyst concentrations providing faster reactions but potentially broader molecular weight distributions.

The controlled nature of Atom Transfer Radical Polymerization enables the synthesis of complex polymer architectures. Star polymers, brush polymers, and gradient copolymers can be prepared through appropriate choice of initiators and polymerization sequences [14]. For neopentyl methacrylate, these capabilities open pathways to advanced materials with tailored properties.

Metal-free alternatives to traditional Atom Transfer Radical Polymerization have emerged to address concerns about metal contamination in the final polymers [15]. Organic photocatalysts, such as fluorescein derivatives, can mediate similar activation-deactivation processes under visible light irradiation [15]. These systems offer the advantages of Atom Transfer Radical Polymerization while eliminating metal residues from the polymer products.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2397-76-4

Wikipedia

Neopentyl methacrylate

Dates

Last modified: 08-15-2023

Explore Compound Types